

Limocitrin (C17H14O8): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Limocitrin	
Cat. No.:	B1675400	Get Quote

An In-depth Examination of the Flavonoid **Limocitrin**, a promising natural compound with multifaceted therapeutic potential. This document provides a comprehensive overview of its physicochemical properties, biological activities, and underlying mechanisms of action, with a focus on its anticancer and immunomodulatory effects.

Introduction

Limocitrin, a naturally occurring flavonol with the molecular formula C17H14O8, is a polyketide belonging to the flavonoid family.[1][2] Found in citrus fruits and other plant sources, this compound has garnered significant interest within the scientific community for its diverse biological activities.[2] Preclinical studies have demonstrated its potential as an antioxidant, anti-inflammatory, and anticancer agent.[3] This technical guide aims to provide a detailed resource for researchers, scientists, and drug development professionals by consolidating the current knowledge on **Limocitrin**, with a particular emphasis on its quantitative data, experimental methodologies, and modulation of key signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of **Limocitrin** are summarized in the table below.



Property	Value	Source
Molecular Formula	C17H14O8	[1]
Molar Mass	346.29 g/mol	
IUPAC Name	3,5,7-trihydroxy-2-(4-hydroxy- 3-methoxyphenyl)-8- methoxychromen-4-one	[1]
CAS Number	489-33-8	[1]
Appearance	Yellow powder	
Melting Point	271-275 °C	
Boiling Point (Predicted)	621.2 ± 55.0 °C	
Density (Predicted)	1.591 ± 0.06 g/cm ³	
pKa (Predicted)	6.63 ± 0.40	
Solubility	Soluble in ethanol and chloroform, slightly soluble in water.	

Biological Activity and Quantitative Data

Limocitrin has demonstrated significant biological activity in various in vitro models, particularly in the context of cancer. Its efficacy is highlighted by its IC50 values against different cancer cell lines.

Anticancer Activity

Limocitrin exhibits anti-proliferative and pro-apoptotic effects on various cancer cell types.

Cell Line	Cancer Type	IC50 Value (μM)	Reference
MDA-MB-231	Breast Cancer	29.33 ± 0.010	[2]
MCF-7	Breast Cancer	28.70 ± 0.030	[2]



Note: Further studies are required to determine the IC50 values of **Limocitrin** against other cancer cell lines, such as oral squamous cell carcinoma (SCC-9 and SCC-47), where it has shown activity.

Immunomodulatory Activity

A key aspect of **Limocitrin**'s anticancer potential lies in its ability to enhance the cytotoxic activity of immune cells. Specifically, it has been shown to increase the cytotoxicity of Natural Killer (NK) cells against leukemia cells.

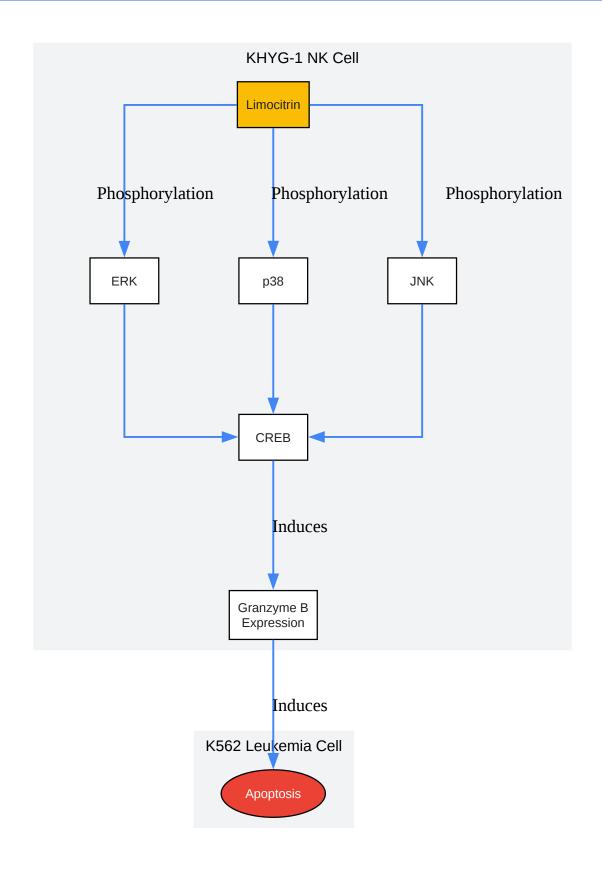
Signaling Pathways and Mechanisms of Action

Limocitrin exerts its biological effects through the modulation of several key intracellular signaling pathways.

Modulation of the MAPK Pathway in Natural Killer (NK) Cells

In KHYG-1 NK cells, **Limocitrin** enhances their cytotoxic function against K562 leukemia cells by activating the MAPK signaling pathway. This leads to an increased expression of cytotoxic molecules.





Click to download full resolution via product page

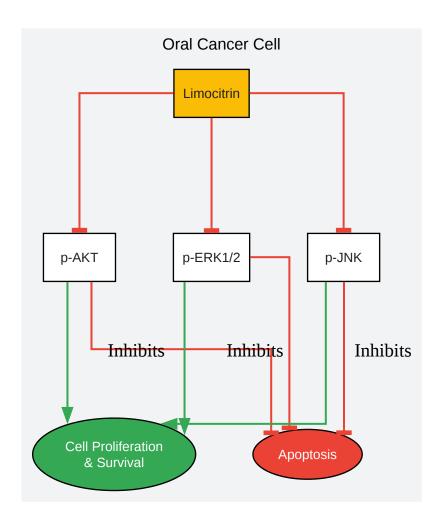
Caption: Limocitrin-mediated activation of the MAPK pathway in NK cells.



This activation cascade results in the phosphorylation of ERK, p38, and JNK, which in turn leads to the phosphorylation of the transcription factor CREB.[4] Phosphorylated CREB then promotes the expression of granzyme B, a critical component of the cytotoxic granules released by NK cells to induce apoptosis in target cancer cells.[3][4]

Inhibition of AKT/ERK/JNK Signaling in Oral Cancer Cells

In human oral squamous cell carcinoma cell lines (SCC-9 and SCC-47), **Limocitrin** induces apoptosis by inhibiting the AKT/ERK/JNK signaling pathway.



Click to download full resolution via product page

Caption: **Limocitrin**'s inhibitory effect on the AKT/ERK/JNK pathway in oral cancer cells.



Limocitrin treatment leads to a dose-dependent downregulation of phosphorylated AKT, ERK1/2, and JNK.[2][3] The inhibition of these pro-survival pathways ultimately promotes apoptosis in oral cancer cells.

Experimental Protocols

This section outlines the key experimental methodologies employed in the study of **Limocitrin**'s biological activities.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of **Limocitrin** on the viability of cancer cells and the cytotoxic activity of immune cells.

Methodologies:

- WST-8 Assay (for cell viability):
 - Seed cancer cells (e.g., KHYG-1, SCC-9, SCC-47) in 96-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of Limocitrin for the desired duration (e.g., 72 hours).
 - Add WST-8 solution to each well and incubate for 1-4 hours.
 - Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Calcein AM Release Assay (for NK cell-mediated cytotoxicity):
 - Label target cancer cells (e.g., K562) with Calcein AM, a fluorescent dye that is retained within live cells.
 - Co-culture the Calcein AM-labeled target cells with effector NK cells (e.g., KHYG-1) that have been pre-treated with Limocitrin (e.g., 20 μM for 72 hours) at various effector-totarget ratios.



- After incubation (e.g., 4 hours), centrifuge the plate and collect the supernatant.
- Measure the fluorescence of the supernatant, which corresponds to the amount of Calcein AM released from lysed target cells.

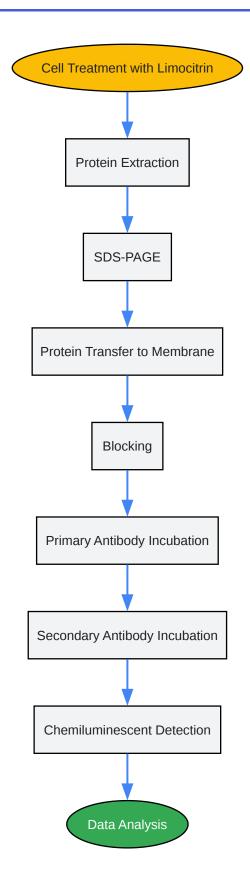
Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.

Methodology:

- Treat cells with **Limocitrin** at various concentrations and time points.
- Lyse the cells to extract total protein.
- Determine protein concentration using a BCA or Bradford assay.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of ERK, p38, JNK, AKT, and CREB, as well as granzyme B and βactin as a loading control).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[3]





Click to download full resolution via product page

Caption: A generalized workflow for Western blot analysis.



Conclusion and Future Directions

Limocitrin (C17H14O8) is a promising natural flavonoid with well-documented anticancer and immunomodulatory properties. Its ability to modulate key signaling pathways, such as the MAPK and AKT/ERK/JNK pathways, underscores its potential as a lead compound for the development of novel cancer therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area.

Future investigations should focus on:

- In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of **Limocitrin**.
- Elucidation of its effects on other immune cell populations and its potential for combination therapy with existing anticancer agents.
- Structure-activity relationship (SAR) studies to identify more potent and selective analogs of Limocitrin.

By continuing to explore the therapeutic potential of **Limocitrin**, the scientific community can pave the way for the development of new and effective treatments for cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Limocitrin | C17H14O8 | CID 5489485 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Limocitrin induced cellular death through ERK pathways in human oral squamous cell cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. Limocitrin increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Limocitrin (C17H14O8): A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675400#limocitrin-molecular-formula-c17h14o8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com